molecular formula C9H11ClO5S B3042177 2,4,6-Trimethoxybenzenesulfonyl chloride CAS No. 52499-93-1

2,4,6-Trimethoxybenzenesulfonyl chloride

Cat. No.: B3042177
CAS No.: 52499-93-1
M. Wt: 266.7 g/mol
InChI Key: FGJGNZDVLPUDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO5S. It is a derivative of benzenesulfonyl chloride, where three hydrogen atoms on the benzene ring are replaced by methoxy groups. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxybenzenesulfonyl chloride typically involves the sulfonylation of 2,4,6-trimethoxybenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the rate of addition of reagents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,4,6-trimethoxybenzenesulfonamide.

    Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Major Products

    Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Forms sulfonamides.

    Oxidation: Yields sulfonic acids.

Scientific Research Applications

2,4,6-Trimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxybenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The methoxy groups on the benzene ring increase the electron density, making the sulfonyl chloride group more reactive towards nucleophilic attack. This reactivity is harnessed in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but with isopropyl groups instead of methoxy groups.

    2,4,6-Trichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of methoxy groups.

    2,4,6-Trimethylbenzenesulfonyl chloride: Has methyl groups instead of methoxy groups.

Uniqueness

2,4,6-Trimethoxybenzenesulfonyl chloride is unique due to the presence of methoxy groups, which enhance its reactivity and make it particularly useful as a protecting group in organic synthesis. The electron-donating nature of the methoxy groups also influences the compound’s reactivity and stability .

Properties

IUPAC Name

2,4,6-trimethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJGNZDVLPUDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52499-93-1
Record name 2,4,6-trimethoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 500 ml of dichloromethane is dissolved 5.05 g of 1,3,5-trimethoxybenzene and the solution was cooled to -5°~-10° C. A solution of 6 ml of chlorosulfonic acid in 400 ml of dichloromethane was added dropwise, and the mixture was allowed to stand at room temperature. The reaction mixture was then treated as in Reference Example 1. The resulting product was crystallized from carbon tetrachloride and filtered. Yield 610 mg (6.3%), m.p. 126°-129° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.8 g (0.1 mole) 1,3,5 -trimethoxybenzene were added in portions to 33 ml chlorosulphonic acid, giving a clear pale-yellow solution. The solution was allowed to stand at about 20° C. for 2 hours and was then poured onto ice. The crystals formed were collected, washed with water, taken up in CHCl3, washed with water, and dried with sodium sulphate. The solvent was removed in vacuum, giving 15 g of the crude title compound. The crude product was dissolved in a minimum of hot CHCl3 and di-isopropylether was added. After cooling, white crystals of title compound (9 g) were collected; m.p. 134°-136° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to a method described in [C. M. Paleos et al., J. Org. Chem. 39(24), 3594, (1974)], 16.8 g (0.1 mole) of 1,3,5-trimethoxybenzene was reacted with 35.0 g of chlorosulfonic acid in 250 ml of chloroform at −5 to 0° C., and after the reaction, the reaction solution was treated after a conventional manner, and 15.2 g of the residue was crystallized from n-hexane, filtered and dried to give 12.6 g of 2,4,6-trimethoxybenzenesulfonyl chloride as a pinkish prism crystal.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
residue
Quantity
15.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,4,6-Trimethoxybenzenesulfonyl chloride
Reactant of Route 4
2,4,6-Trimethoxybenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2,4,6-Trimethoxybenzenesulfonyl chloride
Reactant of Route 6
2,4,6-Trimethoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.